7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted at position 3 with a phenethyl group and at position 7 with a 3-ethoxyphenyl-linked 1,2,4-oxadiazole moiety. Quinazoline-diones are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C26H22N4O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-33-20-10-6-9-18(15-20)23-28-24(34-29-23)19-11-12-21-22(16-19)27-26(32)30(25(21)31)14-13-17-7-4-3-5-8-17/h3-12,15-16H,2,13-14H2,1H3,(H,27,32) |
InChI Key |
GATXZICKESWLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps. The starting material is often 3-phenylquinazoline-2,4(1H,3H)-dione, which is then modified through various chemical reactions to introduce the ethoxyphenyl and oxadiazolyl groups . Common reagents used in these reactions include phosphorus pentasulfide, anhydrous pyridine, and phenyl isothiocyanate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.
Scientific Research Applications
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in critical biological pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Modifications in Oxadiazole-Substituted Quinazoline Derivatives
The target compound’s closest analog is 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione (), which substitutes the ethoxy group with a chloro atom. In contrast, the ethoxy group’s electron-donating nature may enhance π-stacking or hydrogen-bonding capabilities, depending on the target .
Other analogs from include compounds with hydroxyphenyl or aminomethyl substituents on the oxadiazole ring. For example:
- 4-(3-(4-(2-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15a): The polar aminomethyl and hydroxyl groups likely improve water solubility but may reduce cell permeability compared to the ethoxyphenyl group .
Antimicrobial Activity of Oxadiazole Derivatives
highlights 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which shares a pyrimidine-dione core with the target compound. This analog demonstrated antimicrobial activity against E. coli and S. aureus at 30 µg/mL, comparable to streptomycin . The target compound’s ethoxyphenyl group may confer broader-spectrum activity due to increased lipophilicity, though direct data is unavailable.
Influence of Core Heterocycles
describes 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, where a thiadiazole replaces the oxadiazole. The phenethyl group in the target compound may offer superior pharmacokinetic properties over styryl substituents due to reduced steric hindrance.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
